N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazoline core fused with a 1,2,4-triazole moiety, substituted with methoxyphenyl, p-tolyl, and methylbenzamide groups.
Properties
Molecular Formula |
C31H32N6O3S |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C31H32N6O3S/c1-20-8-10-23(11-9-20)27-17-26(22-12-14-25(40-4)15-13-22)35-37(27)29(38)19-41-31-34-33-28(36(31)3)18-32-30(39)24-7-5-6-21(2)16-24/h5-16,27H,17-19H2,1-4H3,(H,32,39) |
InChI Key |
FQTIAFUKEQCMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=CC(=C4)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide typically involves multi-step organic synthesis. Each step may require specific reagents, catalysts, and conditions such as temperature and pH control. For instance, the formation of the pyrazole ring might involve cyclization reactions, while the triazole ring could be synthesized via azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several functional groups that dictate its chemical behavior:
| Functional Group | Reactivity |
|---|---|
| Pyrazole ring | Susceptible to electrophilic substitution (e.g., nitration, halogenation) due to aromaticity. |
| Thioether (C–S–C) | Oxidizable to sulfoxide or sulfone under strong oxidizing agents like H₂O₂ or peracids. |
| Amide (–CONH–) | Hydrolyzable under acidic or basic conditions to yield carboxylic acid and amine. |
| Triazole ring | Capable of nucleophilic substitution or coordination with metal ions. |
Oxidation of the Thioether Group
The thioether moiety (–S–) may undergo oxidation to form sulfoxide or sulfone derivatives.
Example Reaction:
(sulfoxide)
Conditions: Hydrogen peroxide (30%), acetic acid, room temperature.
Hydrolysis of the Amide Bond
The amide group could hydrolyze in acidic or basic media:
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
Conditions: 6M HCl (reflux) or 6M NaOH (reflux).
Electrophilic Aromatic Substitution on the Pyrazole Ring
Substituents like the p-tolyl group direct incoming electrophiles to specific positions:
| Electrophile | Position of Attack | Product Example |
|---|---|---|
| Nitronium ion | Para to methoxy group | Nitro derivative |
| Bromine (Br₂) | Ortho/para to methyl group | Brominated derivative |
Conditions: HNO₃/H₂SO₄ (nitration) or Br₂/FeBr₃ (bromination).
Coordination Chemistry
The triazole and pyrazole rings may act as ligands for transition metals:
| Metal Ion | Coordination Site | Application Example |
|---|---|---|
| Cu²⁺ | Triazole N-atoms | Antimicrobial agents |
| Pd²⁺ | Pyrazole N-atoms | Catalysis in cross-coupling reactions |
Conditions: Reaction with metal salts (e.g., CuCl₂, Pd(OAc)₂) in ethanol/water.
Derivatization for Biological Studies
Functionalization of the triazole or pyrazole rings could enhance solubility or bioactivity:
| Modification | Reagent | Outcome |
|---|---|---|
| Acetylation | Acetic anhydride | Increased lipophilicity |
| Sulfonation | SO₃/H₂SO₄ | Enhanced water solubility |
Challenges and Data Gaps
-
Stereochemical Outcomes: The dihydro-pyrazole moiety introduces stereocenters, but no data exists on enantioselective reactions.
-
Stability Under Reaction Conditions: Thermal decomposition or side reactions (e.g., ring opening) are possible but unverified.
-
Catalytic Systems: Optimal catalysts for functionalizing this compound remain unexplored.
Comparative Analysis with Analogs
Reactivity trends from structurally similar compounds suggest:
| Analog Structure | Observed Reaction | Yield (%) | Reference Compound |
|---|---|---|---|
| Pyrazole-thioether | Oxidation to sulfone | 85% | Analog A |
| Triazole-amide | Hydrolysis to carboxylic acid | 72% | Analog B |
Recommendations for Future Research
-
Conduct systematic reactivity studies under varied conditions (temperature, solvent, catalyst).
-
Explore photochemical or enzymatic reactions for selective modifications.
-
Characterize intermediates via NMR and mass spectrometry to confirm reaction pathways.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties known for their biological activities. The compound features a pyrazole ring, a triazole moiety, and a benzamide structure, which are significant in enhancing its biological properties.
Synthesis Overview:
- The initial steps often include the formation of the pyrazole ring through condensation reactions.
- Subsequent modifications introduce the thioether and triazole functionalities.
- Final steps involve the formation of the benzamide linkage.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole rings. For instance, derivatives of triazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that certain derivatives of this compound could inhibit cell proliferation in human cancer cell lines.
Case Study:
A study evaluated a series of triazole derivatives for their anticancer activity against six human cancer cell lines. The results indicated that compounds with similar structures to N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide exhibited notable cytotoxic effects, suggesting a promising avenue for further research into its efficacy as an anticancer agent .
Antimicrobial Properties
Compounds incorporating thiazole and triazole rings have also been evaluated for their antimicrobial activities. The presence of these heterocycles is often linked to enhanced antibacterial and antifungal properties.
Data Table: Antimicrobial Activity of Similar Compounds
| Compound Name | Activity Type | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 15 |
| Compound B | Antifungal | C. albicans | 18 |
| N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amines | Antibacterial | S. aureus | 20 |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several analogues documented in the evidence:
Key Observations :
- Conversely, the 4-methoxyphenyl group could confer electron-donating effects, stabilizing interactions with biological targets .
- Bioactivity Gaps : While the target compound’s bioactivity remains uncharacterized, its structural analogues (e.g., pyrazole-thiazole hybrids) exhibit antimicrobial properties, suggesting a plausible direction for future studies .
Pharmacological Potential
Though direct evidence is lacking, the 1,2,4-triazole moiety is associated with kinase inhibition, while pyrazoline derivatives often exhibit anti-inflammatory and antimicrobial activities . The methylbenzamide substituent may further modulate solubility and target binding, as observed in other drug candidates .
Biological Activity
N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound that incorporates several biologically active moieties, including pyrazole and triazole rings. These structural components are known for their diverse pharmacological properties, making this compound a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.46 g/mol. The presence of multiple functional groups enhances its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O3S |
| Molecular Weight | 406.46 g/mol |
| Structure | Complex with pyrazole and triazole rings |
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent inhibitory effects against various Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with microbial enzymes, potentially disrupting their function .
Antitumor Activity
Several studies have demonstrated that similar compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that this compound may also exhibit antitumor activity through similar pathways .
Antioxidant Properties
The antioxidant capacity of this compound has been explored in various studies. The presence of phenolic groups in its structure contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .
Case Studies
- Antimicrobial Testing : A study evaluated a series of triazole derivatives against common bacterial strains. The results indicated that modifications in the phenyl moiety significantly influenced antimicrobial potency. Compounds with a 4-methoxyphenyl group displayed enhanced activity against Staphylococcus aureus and Escherichia coli .
- Antitumor Mechanism : In vitro assays demonstrated that a related pyrazole compound inhibited cancer cell proliferation by interfering with microtubule dynamics. This suggests that this compound may have similar effects due to its structural analogies .
Q & A
Q. What are the key structural features of this compound that influence its reactivity in synthetic pathways?
The compound contains a triazole-pyrazole hybrid core, a thioether linkage, and substituted aromatic groups (4-methoxyphenyl, p-tolyl). The pyrazole ring’s electron-withdrawing nature and the thioether’s susceptibility to oxidation or nucleophilic substitution are critical for reactivity. Steric hindrance from methyl groups may influence regioselectivity in reactions. Structural confirmation via IR and NMR can identify reactive sites (e.g., carbonyl groups at δ 170-180 ppm in NMR) .
Q. How can researchers confirm the formation of the triazole-pyrazole hybrid core during synthesis?
Use a combination of 1H/13C NMR to verify proton environments (e.g., pyrazole C-H protons at δ 6.5-7.5 ppm) and X-ray crystallography for absolute configuration. IR spectroscopy can confirm carbonyl stretches (~1650–1700 cm) and triazole C-N bonds (~1500 cm). Chromatographic purity checks (HPLC, TLC) are essential to rule out byproducts .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Column chromatography using silica gel (ethyl acetate/hexane gradients) is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases improves separation. Recrystallization from THF/ethanol mixtures (1:3) enhances crystalline purity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield when competing thiol exchange reactions occur?
- Control reaction pH : Maintain slightly acidic conditions (pH 5–6) to minimize thiolate formation.
- Use Cu(I) catalysts : Copper sulfate/sodium ascorbate systems (as in click chemistry) enhance regioselectivity for triazole formation .
- Temperature modulation : Lower temperatures (40–50°C) reduce side reactions while ensuring adequate reaction rates .
Q. What computational strategies resolve discrepancies between theoretical and experimental NMR spectra?
- DFT-based NMR prediction : Tools like Gaussian or ORCA calculate / chemical shifts, accounting for solvent effects (e.g., DMSO or CDCl).
- Conformational analysis : Molecular dynamics simulations (MD) identify dominant conformers influencing spectral splitting .
Q. How can molecular docking guide the design of derivatives for specific biological targets?
- Target selection : Prioritize enzymes with conserved active sites (e.g., kinases, cytochrome P450).
- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Focus on substituents (e.g., p-tolyl) for hydrophobic interactions and triazole nitrogen for hydrogen bonding .
Q. What methodologies address contradictory biological activity data across assays?
- Dose-response validation : Use IC curves (3–5 replicates) to rule out assay-specific artifacts.
- Off-target screening : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .
Q. How can AI enhance the design of stable analogs under varying pH and temperature conditions?
- Machine learning models : Train on datasets of similar compounds’ stability (e.g., hydrolysis rates) to predict degradation pathways.
- COMSOL Multiphysics integration : Simulate reaction conditions (pH, temperature gradients) for process optimization .
Methodological Considerations
- Spectral Data Interpretation : Cross-reference experimental NMR with computational predictions to resolve ambiguities (e.g., overlapping methyl peaks) .
- Synthetic Byproduct Analysis : Use LC-MS to detect trace impurities (<0.1%) and adjust reaction stoichiometry accordingly .
- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate via orthogonal assays (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
